molecular formula C7H10BrNS B13027655 5-(Bromomethyl)-2-isopropylthiazole

5-(Bromomethyl)-2-isopropylthiazole

Katalognummer: B13027655
Molekulargewicht: 220.13 g/mol
InChI-Schlüssel: OOWCLWQOTMPWIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromomethyl)-2-isopropylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-isopropylthiazole typically involves the bromomethylation of 2-isopropylthiazole. One common method includes the reaction of 2-isopropylthiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the exposure to hazardous chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)-2-isopropylthiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange, and primary or secondary amines for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.

Major Products

The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Bromomethyl)-2-isopropylthiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Organic Synthesis:

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)-2-isopropylthiazole is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of biologically active molecules, where the thiazole ring can interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Chloromethyl)-2-isopropylthiazole
  • 5-(Fluoromethyl)-2-isopropylthiazole
  • 5-(Methylthio)-2-isopropylthiazole

Comparison

Compared to its analogs, 5-(Bromomethyl)-2-isopropylthiazole is unique due to the presence of the bromine atom, which imparts higher reactivity and electrophilicity. This makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution and cross-coupling reactions. Additionally, the bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy in medicinal applications .

Eigenschaften

Molekularformel

C7H10BrNS

Molekulargewicht

220.13 g/mol

IUPAC-Name

5-(bromomethyl)-2-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C7H10BrNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3

InChI-Schlüssel

OOWCLWQOTMPWIK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC=C(S1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.